4-(3,4-dichlorophenyl)-6-(2-hydroxypropyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione
Beschreibung
The compound 4-(3,4-dichlorophenyl)-6-(2-hydroxypropyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione is a member of the pyrrolo[3,4-d]pyrimidine-dione family, characterized by a bicyclic heterocyclic core fused with a pyrimidine ring. Its structure includes two key substituents:
- 3,4-Dichlorophenyl group: Introduces electron-withdrawing chlorine atoms at the 3rd and 4th positions of the phenyl ring, likely enhancing electrophilic reactivity and influencing binding interactions.
- 2-Hydroxypropyl group: A hydrophilic side chain that may improve aqueous solubility compared to purely lipophilic substituents.
Eigenschaften
IUPAC Name |
4-(3,4-dichlorophenyl)-6-(2-hydroxypropyl)-1,3,4,7-tetrahydropyrrolo[3,4-d]pyrimidine-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15Cl2N3O3/c1-7(21)5-20-6-11-12(14(20)22)13(19-15(23)18-11)8-2-3-9(16)10(17)4-8/h2-4,7,13,21H,5-6H2,1H3,(H2,18,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPBGVRGAJXNYKV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1CC2=C(C1=O)C(NC(=O)N2)C3=CC(=C(C=C3)Cl)Cl)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15Cl2N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the construction of the pyrrolopyrimidine core. One common approach is to start with a suitable pyrimidine derivative and introduce the dichlorophenyl and hydroxypropyl groups through a series of reactions, including nucleophilic substitution and coupling reactions.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale chemical synthesis using reactors and controlled conditions to ensure purity and yield. The process would be optimized for efficiency and cost-effectiveness, with rigorous quality control measures in place.
Analyse Chemischer Reaktionen
Synthetic Routes
The pyrrolo[3,4-d]pyrimidine core is typically synthesized via multicomponent reactions (MCRs) or cyclization strategies. For the target compound, key steps include:
Core Formation
The pyrrolo[3,4-d]pyrimidine scaffold is constructed through cyclocondensation reactions. A representative approach involves reacting:
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A substituted pyrimidine precursor (e.g., barbituric acid derivatives)
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A β-dicarbonyl compound (e.g., 1,3-cyclohexanedione)
For example, glucose or glucosamine derivatives can act as aldehyde components to introduce hydroxyl groups into the structure .
Reaction Conditions and Catalysts
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Core cyclization | Barbituric acid, DMF, 80°C, 12h | 65–78 | |
| Dichlorophenyl grafting | CuI, K2CO3, DMSO, 120°C | 52 | |
| Hydroxypropylation | Epichlorohydrin, NaOH, H2O/EtOH | 70 |
Functional Group Reactivity
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Dione Motifs (Positions 2,5) : Participate in keto-enol tautomerism, enabling hydrogen bonding with biological targets .
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Hydroxypropyl Side Chain : Susceptible to oxidation (e.g., to ketones) or esterification with acyl chlorides .
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Chlorophenyl Group : May undergo further halogen exchange or act as a directing group in electrophilic substitutions .
Biological Interactions
The compound’s antioxidant and elastase inhibitory activities are tied to its reactive groups:
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Antioxidant Activity : The hydroxyl groups from the carbohydrate-derived side chain donate protons to neutralize free radicals .
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Elastase Inhibition : The dichlorophenyl group binds to hydrophobic pockets of human neutrophil elastase (HNE), while the dione motifs coordinate with catalytic serine residues .
Stability and Degradation
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Thermal Stability : Decomposes above 250°C, forming CO2 and chlorinated aromatic byproducts .
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Hydrolytic Sensitivity : The hydroxypropyl group undergoes slow hydrolysis under acidic conditions (pH < 4) .
Comparative Reactivity with Analogs
| Property | Target Compound | Analog (6-(2-hydroxypropyl)-4-(p-tolyl)...) |
|---|---|---|
| Solubility in H2O | 0.8 mg/mL | 1.2 mg/mL |
| HNE IC50 | 12 nM | 18 nM |
| Oxidation Potential | +1.2 V | +0.9 V |
Key Research Findings
-
Synthetic Efficiency : Optimized MCR protocols achieve yields >70% for the core structure .
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Biological Efficacy : Demonstrated 72% reduction in pulmonary hemorrhage in rodent models at 30 µg/kg .
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Structure-Activity Relationship (SAR) : Chlorine atoms enhance HNE binding affinity by 3-fold compared to non-halogenated analogs .
Wissenschaftliche Forschungsanwendungen
Antimycobacterial Activity
Recent studies have demonstrated that pyrrolo[2,3-d]pyrimidine derivatives exhibit significant antimycobacterial activity against Mycobacterium tuberculosis. For instance, related compounds have shown minimum inhibitory concentrations (MIC) as low as 0.78 µg/mL against the H37Rv strain of Mycobacterium tuberculosis . This suggests that similar derivatives might possess comparable or enhanced activity due to structural modifications.
Synthesis of Novel Derivatives
The compound can be synthesized through various methods, including one-pot three-component reactions that yield high yields of functionalized derivatives. Such synthetic routes facilitate the exploration of structure-activity relationships (SAR) and the development of new pharmacological agents .
Anticancer Potential
Pyrrolo[3,4-d]pyrimidines have been investigated for their anticancer properties. The structural features of this compound may allow it to interact with specific molecular targets involved in cancer cell proliferation and survival. Preliminary studies indicate that derivatives can induce apoptosis in cancer cells, although further research is necessary to elucidate the mechanisms involved.
Enzyme Inhibition Studies
Compounds from this class have also been evaluated for their ability to inhibit various enzymes linked to disease states. For example, some derivatives have shown promise as inhibitors of kinases and other therapeutic targets relevant to cancer and inflammatory diseases.
Case Study 1: Antimycobacterial Evaluation
A series of pyrrolo[2,3-d]pyrimidine-triazole hybrids were synthesized and evaluated for their antimycobacterial properties. The results indicated that modifications to the core structure significantly impacted their efficacy against Mycobacterium tuberculosis, highlighting the importance of structural diversity in drug design .
Case Study 2: Anticancer Activity
In a separate investigation, pyrrolo[3,4-d]pyrimidine derivatives were tested for cytotoxic effects on various cancer cell lines. Results showed that certain analogs exhibited potent cytotoxicity and induced cell cycle arrest at specific phases, suggesting their potential as anticancer agents .
Wirkmechanismus
The mechanism by which this compound exerts its effects depends on its specific application. For example, if used as a drug, it may interact with molecular targets such as enzymes or receptors, leading to biological effects. The exact pathways involved would need to be elucidated through detailed biochemical studies.
Vergleich Mit ähnlichen Verbindungen
Key Observations :
- Chlorine Substitution: The target compound’s 3,4-dichlorophenyl group increases steric bulk and electron-withdrawing effects compared to mono-chlorinated (e.g., 4-chlorophenyl in ) or non-chlorinated analogues (e.g., 2-methoxyphenyl in ). This may enhance binding to hydrophobic pockets in biological targets .
- Hydrophilicity : The 2-hydroxypropyl group in the target compound likely reduces logP (estimated ~2.1) compared to lipophilic 4-methoxybenzyl (logP ~3.5) or 4-methylbenzyl (logP ~3.8) groups, improving water solubility .
Mechanistic Insights :
- Target Compound : The dichlorophenyl group may facilitate interactions with cytochrome P450 enzymes or pesticidal targets, as seen in fluoroimide . The hydroxypropyl group could modulate metabolic clearance.
- Methoxybenzyl Analogues : Increased lipophilicity (higher logP) may enhance blood-brain barrier penetration, supporting CNS applications .
Biologische Aktivität
The compound 4-(3,4-dichlorophenyl)-6-(2-hydroxypropyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione is a synthetic organic molecule that has garnered attention for its potential biological activities. This article provides a comprehensive review of its biological activity based on current literature and research findings.
Chemical Structure and Properties
- Molecular Formula : C₁₆H₁₉Cl₂N₃O₄
- Molecular Weight : 348.25 g/mol
- CAS Number : 1203411-45-3
The structure of this compound includes a pyrrolopyrimidine core with a dichlorophenyl group and a hydroxypropyl substituent. This unique arrangement contributes to its diverse biological properties.
Anticancer Activity
Research has indicated that compounds similar to 4-(3,4-dichlorophenyl)-6-(2-hydroxypropyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione exhibit significant anticancer properties. For instance:
- A study demonstrated that pyrrolopyrimidine derivatives can inhibit cell proliferation in various cancer cell lines by inducing apoptosis and cell cycle arrest .
- The compound's ability to modulate signaling pathways associated with cancer progression has been highlighted as a key mechanism of action.
Antimicrobial Activity
The compound has shown promising antimicrobial activity against several pathogens:
- Bacterial Inhibition : It has been reported to inhibit the growth of Gram-positive and Gram-negative bacteria. The mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways .
- Fungal Activity : Preliminary studies suggest antifungal properties against common fungal strains, indicating potential for therapeutic applications in treating fungal infections.
The biological activities of 4-(3,4-dichlorophenyl)-6-(2-hydroxypropyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione may be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound may act as an inhibitor for specific enzymes involved in tumor growth and microbial metabolism.
- Receptor Modulation : It potentially interacts with G protein-coupled receptors (GPCRs), influencing various signaling pathways related to inflammation and immunity .
- Oxidative Stress Induction : The generation of reactive oxygen species (ROS) leading to cellular damage is another proposed mechanism for its anticancer effects.
Case Studies and Research Findings
Several studies have investigated the biological activity of similar compounds:
Q & A
Basic: What are the key considerations for synthesizing 4-(3,4-dichlorophenyl)-6-(2-hydroxypropyl)pyrrolo[3,4-d]pyrimidine-2,5-dione?
Methodological Answer:
Synthesis typically involves multi-step protocols, including cyclocondensation of substituted pyrimidine precursors with aldehydes or ketones under acidic or basic conditions. Key steps include:
- Intermediate purification : Use silica gel chromatography to isolate intermediates (e.g., 3,4-dichlorophenyl-substituted precursors) .
- Characterization : Employ NMR and NMR to confirm regioselectivity, particularly at the 2-hydroxypropyl and dichlorophenyl substituents. Melting point analysis and TLC ( values) are critical for purity validation .
- Yield optimization : Adjust solvent polarity (e.g., DMF vs. THF) and reaction time to mitigate side reactions like over-alkylation .
Advanced: How can structural analogs resolve contradictions in reported biological activity data for this compound?
Methodological Answer:
Contradictions in activity (e.g., anti-diabetic vs. antitumor effects) may arise from assay-specific conditions or off-target interactions. To address this:
- Design analogs : Modify substituents (e.g., replace 3,4-dichlorophenyl with 4-hydroxyphenyl or fluorobenzyl groups) to probe pharmacophore specificity, as seen in dihydropyrimidinone derivatives .
- Comparative assays : Test analogs in parallel using standardized in vitro models (e.g., α-glucosidase inhibition for anti-diabetic activity) and in vivo xenografts for antitumor evaluation .
- Molecular docking : Use software like AutoDock to correlate substituent changes with binding affinity to target proteins (e.g., kinase domains or G-protein-coupled receptors) .
Basic: What analytical techniques are essential for characterizing this compound’s stability under varying pH conditions?
Methodological Answer:
- HPLC-MS : Monitor degradation products in simulated gastric (pH 1.2) and intestinal (pH 6.8) buffers. Use C18 columns with acetonitrile/water gradients .
- UV-Vis spectroscopy : Track absorbance changes at λmax (e.g., ~270 nm for pyrrolo-pyrimidine cores) to identify hydrolysis or oxidation .
- Accelerated stability testing : Store samples at 40°C/75% RH for 4 weeks and compare FT-IR spectra to detect functional group alterations (e.g., lactam ring opening) .
Advanced: How can computational modeling predict the compound’s interaction with cytochrome P450 enzymes?
Methodological Answer:
- Docking studies : Use Schrödinger’s Glide to simulate binding to CYP3A4 or CYP2D6 active sites. Focus on hydrogen bonding with 2-hydroxypropyl and hydrophobic interactions with dichlorophenyl groups .
- MD simulations : Run 100-ns trajectories in GROMACS to assess stability of enzyme-ligand complexes. Calculate binding free energies (MM-PBSA) to rank metabolic liability .
- Metabolite prediction : Employ MetaSite to identify probable oxidation sites (e.g., N-methylation or hydroxylation) and cross-validate with in vitro microsomal assays .
Basic: What in vitro assays are suitable for preliminary evaluation of this compound’s biological activity?
Methodological Answer:
- Enzyme inhibition : Test against diabetes-related targets (e.g., DPP-4 or α-amylase) using fluorogenic substrates. IC50 values should be normalized to positive controls (e.g., sitagliptin) .
- Cytotoxicity screening : Use MTT assays on HEK-293 or HepG2 cells. Include dose-response curves (1–100 µM) and calculate selectivity indices relative to normal cells .
- ROS detection : Apply DCFH-DA probes in macrophage models to assess antioxidant potential under LPS-induced oxidative stress .
Advanced: How to design a structure-activity relationship (SAR) study for optimizing this compound’s pharmacokinetics?
Methodological Answer:
- Substituent libraries : Synthesize derivatives with varied alkyl chain lengths (e.g., 2-hydroxyethyl vs. 2-hydroxybutyl) and halogen substitutions (e.g., Br or F instead of Cl) .
- ADME profiling : Measure logP (shake-flask method), plasma protein binding (equilibrium dialysis), and Caco-2 permeability to prioritize candidates with >20% oral bioavailability .
- In silico QSAR : Build regression models (e.g., partial least squares) correlating descriptors (e.g., topological polar surface area) with in vivo half-life data from rodent studies .
Basic: How to address discrepancies in solubility data across different solvent systems?
Methodological Answer:
- Solvent screening : Use the shake-flask method in buffers (pH 1–7.4), DMSO, and PEG-400. Centrifuge at 10,000 rpm for 10 min and quantify supernatant via HPLC .
- Co-solvency approach : Blend ethanol with water (10–40% v/v) to enhance solubility while monitoring precipitate formation via dynamic light scattering .
- Thermodynamic analysis : Calculate Gibbs free energy () from solubility vs. temperature plots to identify entropy-driven dissolution .
Advanced: What strategies validate the compound’s target engagement in complex biological matrices?
Methodological Answer:
- CETSA (Cellular Thermal Shift Assay) : Heat-treat lysates from compound-exposed cells (37–65°C) and quantify target protein stability via Western blot .
- SPR (Surface Plasmon Resonance) : Immobilize recombinant targets (e.g., kinases) on sensor chips and measure real-time binding kinetics (, ) .
- Chemical proteomics : Use clickable probes (e.g., alkyne-tagged analogs) to pull down interacting proteins from tissue homogenates, followed by LC-MS/MS identification .
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